molecular formula C22H25FN2O B4940811 2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

Cat. No. B4940811
M. Wt: 352.4 g/mol
InChI Key: CINJICUMTXDDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is not fully understood. However, it has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This compound has also been found to modulate the activity of the GABAergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant effects. It has also been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol in lab experiments is its potential as a neuroprotective agent. It has also been found to have anxiolytic and antidepressant effects, which may be useful in the study of mood disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. One direction is the study of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential as a treatment for mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been achieved using different methods. One of the commonly used methods is the reaction of 2-(2-fluorobenzyl)piperazine with propargyl bromide in the presence of a base to form 2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol.

Scientific Research Applications

This compound has been found to have potential applications in scientific research. It has been studied for its role in the treatment of various diseases, including cancer, depression, and anxiety. It has also been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-22-11-5-4-10-20(22)17-25-15-14-24(18-21(25)12-16-26)13-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,21,26H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJICUMTXDDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC#CC2=CC=CC=C2)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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